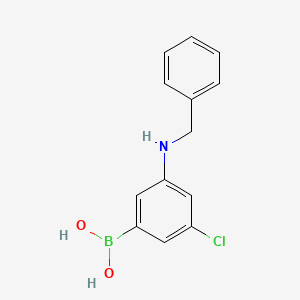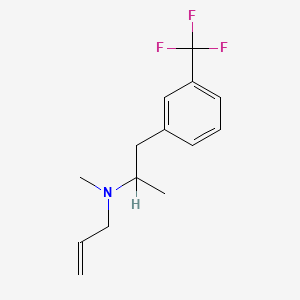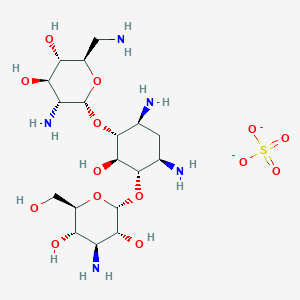
5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with an ethoxycarbonyl group. The unique structure of this compound makes it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid typically involves the reaction of a pyrrole derivative with a boronic acid or boronate ester. One common method is the palladium-catalyzed borylation of a halogenated pyrrole with a boronic acid pinacol ester. The reaction is usually carried out under mild conditions, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a powerful tool for constructing complex organic molecules.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalyst: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, dichloromethane, or ethanol.
Major Products:
Coupling Products: Formed through Suzuki–Miyaura coupling.
Oxidized Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. It is also employed in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The ethoxycarbonyl group can also participate in various reactions, acting as an electron-withdrawing group that influences the reactivity of the pyrrole ring.
Vergleich Mit ähnlichen Verbindungen
- 5-(Ethoxycarbonyl)-2-fluorophenylboronic acid
- 5-(Ethoxycarbonyl)-pyrimidine derivatives
- Pinacol boronic esters
Comparison: 5-(Ethoxycarbonyl)-1H-pyrrol-2-ylboronic acid is unique due to its combination of a boronic acid group and an ethoxycarbonyl-substituted pyrrole ring. This structure provides distinct reactivity and selectivity in chemical reactions compared to other boronic acids or boronate esters. For example, the presence of the ethoxycarbonyl group can enhance the stability and solubility of the compound, making it more suitable for certain applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C7H10BNO4 |
|---|---|
Molekulargewicht |
182.97 g/mol |
IUPAC-Name |
(5-ethoxycarbonyl-1H-pyrrol-2-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO4/c1-2-13-7(10)5-3-4-6(9-5)8(11)12/h3-4,9,11-12H,2H2,1H3 |
InChI-Schlüssel |
ZJEPMBILLQBUDE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(N1)C(=O)OCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)
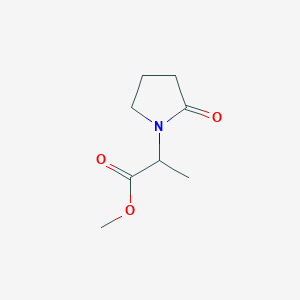
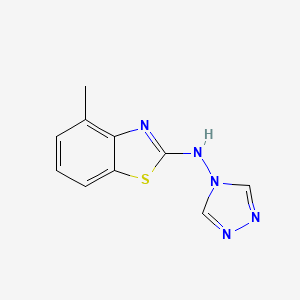

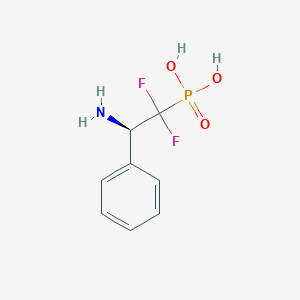
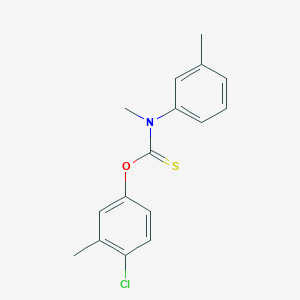

![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)
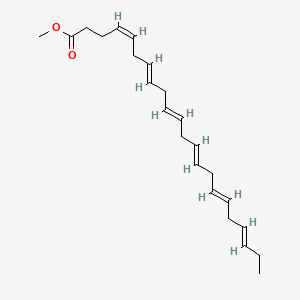
![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)
